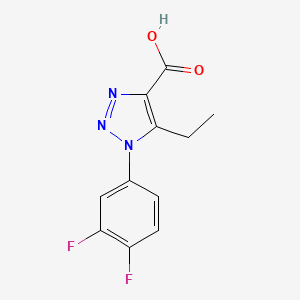
2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)thiazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)thiazole-5-carboxylic acid is a synthetic organic compound known for its unique chemical structure and properties. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. The compound’s structure includes a pyrrolidine ring, a trifluoromethyl group, and a thiazole ring, which contribute to its distinctive reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)thiazole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Pyrrolidine Group: The pyrrolidine group is introduced via nucleophilic substitution, where pyrrolidine reacts with a halogenated thiazole intermediate.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the thiazole ring or pyrrolidine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated intermediates, nucleophiles, and electrophiles under various conditions, including reflux and catalysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The trifluoromethyl group enhances its lipophilicity and membrane permeability, while the pyrrolidine and thiazole rings contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyrrolidin-1-yl)thiazole-5-carboxylic acid: Lacks the trifluoromethyl group, resulting in different reactivity and properties.
4-(Trifluoromethyl)thiazole-5-carboxylic acid: Lacks the pyrrolidine group, affecting its biological activity and applications.
2-(Pyrrolidin-1-yl)-4-methylthiazole-5-carboxylic acid: Contains a methyl group instead of a trifluoromethyl group, leading to different chemical and biological properties.
Uniqueness
2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)thiazole-5-carboxylic acid is unique due to the presence of both the pyrrolidine and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound for various scientific research applications.
Propriétés
Formule moléculaire |
C9H9F3N2O2S |
|---|---|
Poids moléculaire |
266.24 g/mol |
Nom IUPAC |
2-pyrrolidin-1-yl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C9H9F3N2O2S/c10-9(11,12)6-5(7(15)16)17-8(13-6)14-3-1-2-4-14/h1-4H2,(H,15,16) |
Clé InChI |
XNDFRSCTSOXWHD-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=NC(=C(S2)C(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


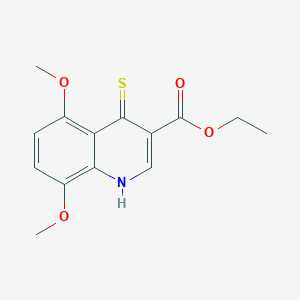
![2-Chloro-N-(3-(4-ethoxybenzoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B11812893.png)

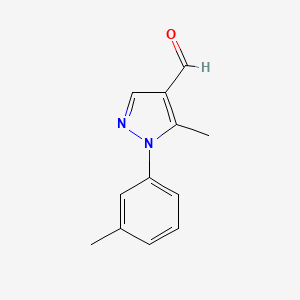
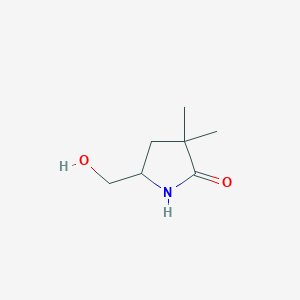
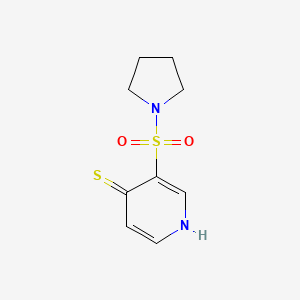

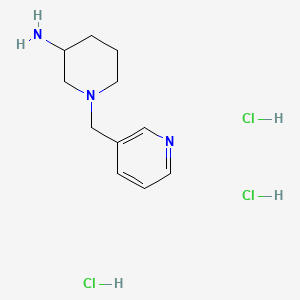


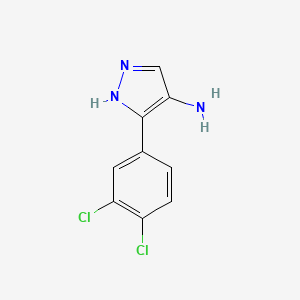
![4-Chloro-2-iodobenzo[d]thiazole](/img/structure/B11812965.png)

